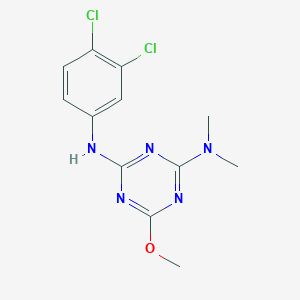![molecular formula C19H22N2O4S B5020320 2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide](/img/structure/B5020320.png)
2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in drug discovery.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: Its chemical properties might make it useful in various industrial applications, such as in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Quinoline Derivatives: These compounds are known for their medicinal properties and are used in the treatment of various diseases.
Uniqueness
What sets 2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide apart is its unique combination of functional groups, which may confer specific biological activities not seen in other similar compounds. This makes it a valuable target for further research and development.
Eigenschaften
IUPAC Name |
2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-8-17-14(11-13)5-4-10-21(17)26(23,24)15-7-9-18(25-3)16(12-15)19(22)20-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDMYQWZDVTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5020244.png)
![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5020254.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene](/img/structure/B5020263.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B5020276.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B5020288.png)
![(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5020295.png)
![ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5020299.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5020302.png)
![N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5020306.png)

![N-{3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5020333.png)

![1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE](/img/structure/B5020349.png)
![N-(2-isopropoxyethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5020357.png)
